molecular formula C8H5FO2 B159441 2-(2-Fluorophenyl)-2-oxoacetaldehyde CAS No. 137684-19-6

2-(2-Fluorophenyl)-2-oxoacetaldehyde

Cat. No. B159441
M. Wt: 152.12 g/mol
InChI Key: BDWWAKRHLUJILP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile” is given as C11H7FN2O . The average mass is 202.184 Da and the monoisotopic mass is 202.054245 Da .

Scientific Research Applications

Synthesis and Antioxidant Activity

Research has shown the use of similar fluorophenyl compounds in the synthesis of various derivatives with notable antioxidant activity. For instance, Ahmed O. H. El Nezhawy et al. (2009) utilized 4-Fluorobenzaldehyde for preparing thiazolidin-4-one derivatives, demonstrating significant antioxidant properties. This indicates potential applications of 2-(2-Fluorophenyl)-2-oxoacetaldehyde in the synthesis of compounds with antioxidant capabilities (El Nezhawy et al., 2009).

Organic Synthesis and Fluorescence Technologies

In the field of organic synthesis, compounds like 2-(2-Fluorophenyl)-2-oxoacetaldehyde have been utilized for creating complex structures. For example, Kobayashi et al. (2013) described using fluorophenylmethanones in reactions with benzenamines to produce acridin-9(10H)-ones, highlighting the versatility of fluorophenyl compounds in complex organic syntheses (Kobayashi et al., 2013). Additionally, Sujin Park et al. (2015) reported the use of similar compounds in the development of new fluorophores, demonstrating their importance in fluorescence-based biomedical applications (Park et al., 2015).

Catalysis and Environmental Applications

The role of fluorophenyl compounds in catalysis and environmental science is also noteworthy. For example, Shibuya et al. (2011) highlighted the use of a fluorine-containing catalyst for aerobic alcohol oxidation, suggesting potential environmental applications of related fluorophenyl compounds (Shibuya et al., 2011). Similarly, Alici and Akın (2013) studied the sorption properties of a compound similar to 2-(2-Fluorophenyl)-2-oxoacetaldehyde, emphasizing its effectiveness as a sorbent for metal ions in aqueous solutions, thus indicating potential environmental remediation applications (Alici & Akın, 2013).

properties

IUPAC Name

2-(2-fluorophenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWWAKRHLUJILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382546
Record name 2-(2-fluorophenyl)-2-oxoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-2-oxoacetaldehyde

CAS RN

137684-19-6
Record name 2-Fluoro-α-oxobenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137684-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-fluorophenyl)-2-oxoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YS Chen, MH Huang, YP Cheng… - Journal of the Chinese …, 2022 - Wiley Online Library
The framework of 4‐pyrimidinones is prevalent in biologically and medicinally important molecules. Here we report that chiral N‐substituted 4‐pyrimidinones were prepared by an …
Number of citations: 0 onlinelibrary.wiley.com

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